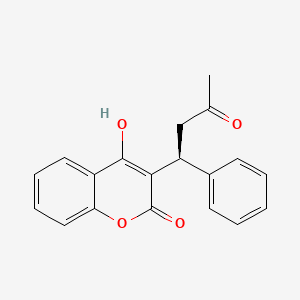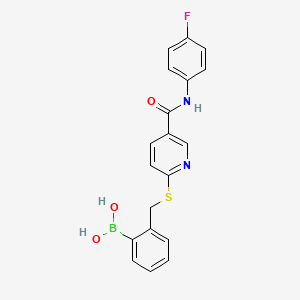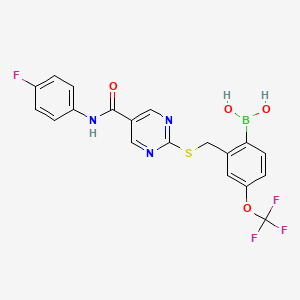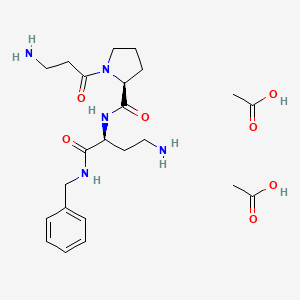
TAS-115
Descripción general
Descripción
Pamufetinib, también conocido como TAS-115, es un fármaco de molécula pequeña desarrollado por Taiho Pharmaceutical Co., Ltd. Es un potente inhibidor de la cinasa dirigida al receptor del factor de crecimiento endotelial vascular (VEGFR) y al receptor del factor de crecimiento de hepatocitos (c-Met/HGFR) . Pamufetinib ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en el tratamiento de varios tipos de cáncer y enfermedades fibróticas .
Aplicaciones Científicas De Investigación
Pamufetinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Pamufetinib ha mostrado eficacia en la inhibición del crecimiento tumoral y la angiogénesis en varios modelos de cáncer.
Enfermedades fibróticas: Pamufetinib ha demostrado efectos antifibróticos en modelos preclínicos de fibrosis pulmonar idiopática y otras enfermedades fibróticas.
Estudios de resistencia a los fármacos: Pamufetinib se utiliza en combinación con otros fármacos para superar los mecanismos de resistencia en las células cancerosas, como la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico.
Inhibición de la angiogénesis: Pamufetinib inhibe la angiogénesis, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos de formación de vasos sanguíneos y su papel en la progresión de la enfermedad.
Mecanismo De Acción
Pamufetinib ejerce sus efectos al inhibir la actividad quinasa de VEGFR y c-Met/HGFR. Estos receptores desempeñan funciones cruciales en la angiogénesis, el crecimiento tumoral y la metástasis. Al bloquear su actividad, pamufetinib interrumpe las vías de señalización que promueven estos procesos .
Objetivos moleculares y vías
Análisis Bioquímico
Biochemical Properties
TAS-115 strongly inhibits kinases implicated in antitumor immunity, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor (VEGFR) . It also inhibits other kinases like MET and platelet-derived growth factor receptor (PDGFR) . The inhibition of these kinases by this compound plays a crucial role in biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has shown to exert significant effects on various types of cells and cellular processes. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that this compound activates T cells . In addition, gene expression analysis suggests that this compound promotes M1 macrophage differentiation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the autophosphorylation of MET, VEGFR, FMS, and PDGFR . This inhibition disrupts the normal functioning of these kinases, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Long-term disease control (>1 year) with this compound was achieved in some patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, this compound has shown to exert a moderate antitumor effect in the MC38 mouse colorectal cancer model under immunodeficient conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits several kinases, including CSF1R, VEGFR, MET, and PDGFR . These kinases are associated with various metabolic pathways, and their inhibition by this compound can affect metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a kinase inhibitor, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Pamufetinib se sintetiza a través de un proceso de varios pasos que involucra la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética generalmente involucra los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se sintetiza a través de una serie de reacciones, incluida la ciclización y las modificaciones del grupo funcional.
Introducción de los grupos fluoro y metoxi: Las reacciones de fluoración y metoxilación se llevan a cabo para introducir los grupos fluoro y metoxi en posiciones específicas en el núcleo de quinolina.
Acoplamiento con grupos fenoxi y tioureido: Los grupos fenoxi y tioureido se introducen a través de reacciones de acoplamiento, formando la estructura final de pamufetinib.
Métodos de producción industrial
La producción industrial de pamufetinib implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Esto generalmente requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Pamufetinib experimenta varias reacciones químicas, que incluyen:
Oxidación: Pamufetinib puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y tioureido.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinolina y otros grupos funcionales.
Sustitución: Las reacciones de sustitución pueden tener lugar en los grupos fluoro y fenoxi.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y las reacciones de pamufetinib incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios intermediarios y derivados de pamufetinib, que pueden modificarse aún más para mejorar sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Pamufetinib es único en su doble inhibición de VEGFR y c-Met/HGFR, lo que lo convierte en un agente anticancerígeno versátil y potente. Los compuestos similares incluyen:
Foretinib: Otro inhibidor dual de VEGFR y c-Met, pero con diferentes propiedades farmacocinéticas.
Cabozantinib: Inhibe VEGFR, c-Met y otras quinasas, utilizado en el tratamiento de varios tipos de cáncer.
Crizotinib: Principalmente un inhibidor de c-Met, también se dirige a la quinasa del linfoma anaplásico.
La combinación única de objetivos de pamufetinib y su eficacia para superar la resistencia a los medicamentos lo convierten en una valiosa adición al arsenal de terapias contra el cáncer dirigidas.
Propiedades
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190836-34-0 | |
| Record name | TAS-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMUFETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)





![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
